2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide
Overview
Description
2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chloro group and an ethylamino sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the para position relative to the amide group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amino group is then sulfonylated using ethylamine and a sulfonyl chloride reagent to introduce the ethylamino sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration, reduction, and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, particularly at the sulfonyl and amide groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are used.
Reduction and Oxidation: Reducing agents like hydrogen gas and palladium on carbon, and oxidizing agents like potassium permanganate, are employed.
Major Products Formed
Nitration: Introduction of nitro groups.
Halogenation: Introduction of halogen atoms.
Sulfonation: Introduction of sulfonyl groups.
Reduction: Conversion of nitro groups to amino groups.
Scientific Research Applications
2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide can be compared with other similar compounds, such as:
2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide: Differing by the presence of a methylamino group instead of an ethylamino group.
2-chloro-N-{4-[(propylamino)sulfonyl]phenyl}benzamide: Differing by the presence of a propylamino group instead of an ethylamino group.
2-chloro-N-{4-[(butylamino)sulfonyl]phenyl}benzamide: Differing by the presence of a butylamino group instead of an ethylamino group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their substituent groups.
Properties
IUPAC Name |
2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-2-17-22(20,21)12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)16/h3-10,17H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGMYBHXLOROND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.